A-887826-d8

Description

Contextualizing A-887826 within Voltage-Gated Sodium Channel Research

Significance of NaV1.8 Channels in Neurophysiological Research

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. proquest.comcpachem.comCurrent time information in Bangalore, IN. These neurons, including C-fibres, are critically involved in nociception, the sensory nervous system's response to harmful or potentially harmful stimuli. proquest.com

NaV1.8 possesses unique biophysical properties that distinguish it from other sodium channel isoforms. It exhibits relatively depolarized voltage dependence of inactivation, meaning it can remain active at membrane potentials that would inactivate other NaV channels. proquest.comnih.govresearchgate.net This property allows NaV1.8 to be a principal driver of the rising phase of the action potential in nociceptors and to sustain repetitive firing, which is crucial for signaling sustained pain. nih.govresearchgate.netmedchemexpress.com

Given its specific expression in peripheral sensory neurons and its critical role in action potential generation in these cells, NaV1.8 is a major focus of pain research. proquest.comnih.govmedchemexpress.com Studies using knockout mice have demonstrated the channel's involvement in inflammatory, neuropathic, and cold pain. proquest.com Furthermore, gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies in humans, making these neurons hyperexcitable. proquest.comresearchgate.net This body of evidence strongly suggests that selectively targeting NaV1.8 could be a viable strategy for managing chronic pain conditions. cpachem.comnih.govmedchemexpress.com

Overview of A-887826 as a Selective NaV1.8 Modulator for Research Applications

A-887826 is a potent and selective blocker of the NaV1.8 sodium channel. tocris.com Developed as a structurally novel pyridine (B92270) derivative, it provides researchers with a valuable tool to pharmacologically probe the function of NaV1.8 channels. Current time information in Bangalore, IN.tocris.com

In vitro studies have demonstrated the high affinity of A-887826 for NaV1.8. It potently blocks recombinant human NaV1.8 channels with an IC₅₀ of 11 nM. probechem.commedchemexpress.comnih.gov The compound also effectively blocks native tetrodotoxin-resistant (TTX-R) sodium currents in rat DRG neurons, which are largely carried by NaV1.8 channels, with an IC₅₀ of 8 nM. Current time information in Bangalore, IN.tocris.com

A-887826 exhibits selectivity for NaV1.8 over other sodium channel subtypes. For instance, it is approximately 3-fold less potent at blocking NaV1.2 and over 30-fold less potent at blocking NaV1.5, the primary cardiac sodium channel. tocris.com This selectivity is crucial for research applications, as it allows for the specific inhibition of NaV1.8 without significantly affecting other sodium channels that are vital for the function of the central nervous system and the heart. nih.gov

The mechanism of A-887826 involves voltage-dependent channel blockade. tocris.com It more potently blocks the channel when the neuronal membrane is at a depolarized potential, a state often associated with chronic pain. tocris.com Research has shown that A-887826 can effectively suppress evoked and spontaneous action potential firing in DRG neurons. tocris.com

Table 1: Inhibitory Potency of A-887826 on Various Sodium Channels

| Channel Subtype | IC₅₀ (nM) | Species | Comments |

|---|---|---|---|

| Human NaV1.8 | 11 | Human | Recombinant channels |

| Rat TTX-R Current (NaV1.8) | 8 | Rat | Native channels in DRG neurons |

| NaV1.2 | ~33 | Not Specified | Approximately 3-fold less potent than on NaV1.8 |

| NaV1.5 | >330 | Not Specified | Over 30-fold less potent than on NaV1.8 |

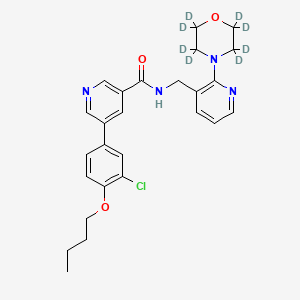

Structure

3D Structure

Properties

IUPAC Name |

5-(4-butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)/i9D2,10D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJGFWKHSMUKFO-YPGVYFNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C2=C(C=CC=N2)CNC(=O)C3=CN=CC(=C3)C4=CC(=C(C=C4)OCCCC)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Deuteration in Chemical Biology Research: A 887826 D8 As a Research Tool

General Synthetic Pathways for the A-887826 Scaffold in Research

The synthesis of the A-887826 scaffold, chemically named 5-(4-butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide, involves the assembly of several key structural motifs. nih.gov The core of the molecule is a nicotinamide, which is a derivative of niacin (vitamin B3). tum.de The general synthetic approach in research settings typically involves the formation of an amide bond between a carboxylic acid and an amine, which are themselves synthesized from various precursors.

Precursor Synthesis and Structural Modifications for Research Exploration

The construction of the A-887826 scaffold necessitates the synthesis of two primary precursor fragments: the carboxylic acid portion, 5-(4-butoxy-3-chlorophenyl)nicotinic acid, and the amine portion, (2-morpholinopyridin-3-yl)methanamine.

The synthesis of the biphenyl-like carboxylic acid precursor likely involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the pyridine (B92270) and phenyl rings. For instance, a boronic acid or ester derivative of the butoxy-chlorophenyl group could be coupled with a halogenated nicotinic acid derivative. The butoxy side chain is typically introduced via Williamson ether synthesis on a corresponding phenol (B47542) precursor.

The amine precursor, (2-morpholinopyridin-3-yl)methanamine, can be synthesized from a suitable pyridine starting material. A common route involves the introduction of a morpholine (B109124) group onto the pyridine ring, often via nucleophilic aromatic substitution on a halogenated pyridine. The aminomethyl group can then be installed through various methods, such as the reduction of a nitrile or an amide at the 3-position of the pyridine ring.

Structural modifications for research exploration often involve altering the substituents on either the phenyl or pyridine rings to investigate structure-activity relationships (SAR). This can include varying the length and nature of the alkoxy chain, changing the position or type of halogen on the phenyl ring, or modifying the substituents on the pyridine rings. google.com

Challenges and Innovations in A-887826 Analog Synthesis

The synthesis of A-887826 and its analogs presents several challenges. One key challenge is achieving regioselectivity during the functionalization of the pyridine rings. The introduction of substituents at specific positions requires careful selection of directing groups and reaction conditions. Another challenge lies in the purification of intermediates and the final product, which often requires chromatographic techniques.

Innovations in synthetic methodologies, such as the development of more efficient and selective cross-coupling catalysts and the use of flow chemistry, can help overcome some of these challenges. montclair.edu Flow chemistry, in particular, can offer advantages in terms of reaction control, safety, and scalability for the synthesis of complex molecules like A-887826.

Deuterium Incorporation Strategies for this compound in Academic Synthesis

The synthesis of this compound involves the specific replacement of eight hydrogen atoms with deuterium. The positions of deuteration are crucial for studying the compound's metabolic stability and pharmacokinetic properties. Common strategies for deuterium incorporation include the use of deuterated reagents and catalysts, as well as H/D exchange reactions.

Stereoselective and Regioselective Deuteration Techniques for Research

Achieving stereoselective and regioselective deuteration is a critical aspect of synthesizing deuterated compounds for research. For this compound, the deuterium atoms are likely incorporated into specific positions on the butoxy and morpholine moieties.

Deuteration of the butoxy group can be achieved by using deuterated butanol in the Williamson ether synthesis or by employing a deuterated reducing agent to introduce the butyl group. For the morpholine ring, deuteration can be accomplished by using deuterated morpholine in the initial substitution reaction or by performing H/D exchange on the morpholine-containing intermediate under specific conditions.

Stereoselective deuteration techniques often involve the use of chiral catalysts or reagents that can direct the deuterium to a specific face of the molecule. While A-887826 itself is not chiral, the principles of stereoselective synthesis can be applied to create specific deuterated isotopomers if required for detailed mechanistic studies.

Methodologies for Isotopic Purity and Enrichment in Deuterated Compounds

Ensuring high isotopic purity and enrichment is essential for the accurate interpretation of data from studies using deuterated compounds. Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms, while isotopic purity refers to the percentage of deuterium at the intended positions.

Methodologies to achieve high isotopic enrichment include the use of highly deuterated starting materials and reagents, as well as optimizing reaction conditions to favor the incorporation of deuterium over hydrogen. Repeated H/D exchange cycles can also be employed to increase the level of deuteration.

The purification of deuterated compounds to remove any remaining non-deuterated or partially deuterated species is often necessary and can be achieved through techniques such as chromatography or crystallization.

Characterization Techniques for Deuterated Analogs in Research

The characterization of deuterated analogs like this compound is crucial to confirm the successful incorporation of deuterium and to determine the isotopic purity and enrichment. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals can provide an estimate of the degree of deuteration. ¹³C NMR can also be used, as the carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a shift in their resonance frequency.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the deuterated compound and for quantifying the isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio, allowing for the differentiation between the deuterated and non-deuterated compounds and the determination of the number of deuterium atoms incorporated.

The following table summarizes the key characterization techniques:

| Technique | Information Provided | Relevance for this compound |

| ¹H NMR | Presence or absence of protons at specific positions | Confirms the sites of deuteration. |

| ¹³C NMR | Carbon environment and C-D coupling | Provides evidence of C-D bonds. |

| Mass Spectrometry (MS) | Molecular weight and isotopic distribution | Determines the level of isotopic enrichment. |

| High-Resolution MS (HRMS) | Precise mass measurement | Confirms the elemental composition and number of deuterium atoms. |

Spectroscopic Methods for Deuterium Verification

The confirmation of deuterium incorporation into the target molecule, creating this compound, is a critical step that relies on precise spectroscopic analysis. These methods verify the successful isotopic labeling and ensure the structural integrity of the compound. The primary techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules and is particularly powerful for confirming deuteration. carlroth.com Both proton (¹H) and deuterium (²H) NMR are used to provide complementary information.

¹H NMR (Proton NMR): In a ¹H NMR experiment, the substitution of a proton with a deuteron (B1233211) (the nucleus of a deuterium atom) results in the disappearance of the corresponding signal from the spectrum. For this compound, the signals associated with the eight specific protons that were replaced would be absent or significantly reduced in intensity. This provides direct evidence that the deuteration occurred at the intended positions within the molecule.

²H NMR (Deuterium NMR): Conversely, a deuterium NMR spectrum directly detects the deuterium nuclei. wikipedia.org A deuterated compound will exhibit a strong peak in the ²H NMR spectrum at chemical shifts corresponding to the locations of the deuterium atoms. wikipedia.org This technique unequivocally confirms the presence of the deuterium labels. sigmaaldrich.com While ²H NMR has a chemical shift range similar to ¹H NMR, it offers the advantage of a clean spectrum where only the deuterated positions are visible. wikipedia.orgsigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is fundamental for confirming the change in molecular weight due to isotopic labeling. nih.gov

Molecular Ion Peak: The most direct evidence of successful deuteration from MS is a shift in the molecular weight. This compound will have a molecular weight that is 8 atomic mass units (amu) greater than its non-deuterated counterpart, A-887826. This is because each of the eight hydrogen atoms (mass ≈ 1 amu) has been replaced by a deuterium atom (mass ≈ 2 amu).

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can further confirm the elemental composition. rsc.org By analyzing the isotopic cluster of the molecular ion, the degree of deuterium incorporation can be calculated. rsc.org Furthermore, fragmentation analysis within the mass spectrometer can help pinpoint the location of the deuterium labels on different parts of the molecule, thus verifying the regioselectivity of the labeling synthesis.

The combined use of these spectroscopic methods provides a comprehensive and rigorous verification of the structure and successful synthesis of this compound. rsc.org

| High-Resolution MS (HRMS) | Precise mass measurement and fragmentation pattern analysis. | Provides definitive elemental composition and supports the location of labels. rsc.org |

Chromatographic Techniques for Isotopic Purity Assessment

Following the confirmation of deuteration, it is essential to determine the isotopic purity of the this compound sample. Isotopic purity refers to the percentage of molecules in the sample that contain the correct number of deuterium atoms (in this case, eight) relative to molecules with fewer deuterium atoms or none at all. Chromatographic techniques, especially when coupled with mass spectrometry, are the definitive methods for this assessment. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. nih.gov It is a standard method for analyzing isotopically labeled compounds. researchgate.net

Separation and Quantification: The HPLC component separates the this compound from any non-deuterated starting material (A-887826) and other chemical impurities. tocris.com The eluent is then ionized and analyzed by the mass spectrometer.

Isotopologue Analysis: The mass spectrometer can distinguish between different isotopologues (molecules differing only in their isotopic composition). By measuring the ion signal intensity for A-887826 (the parent molecule), this compound, and any partially deuterated versions (e.g., -d1 through -d7), a precise isotopic abundance ratio can be calculated. crimsonpublishers.com This allows for the determination of the isotopic purity with high accuracy. rsc.org The use of a stable isotope-labeled internal standard is a common practice to ensure the highest level of quantitative accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are sufficiently volatile or can be made volatile through derivatization, GC-MS offers another robust method for purity analysis.

High-Resolution Separation: Gas chromatography often provides very high separation efficiency, which is then coupled with the sensitive and specific detection of a mass spectrometer. nih.gov

Purity Determination: Similar to LC-MS, the GC-MS system separates the analyte and the mass spectrometer measures the relative abundances of the different isotopologues present in the sample. nih.gov This allows for a quantitative assessment of isotopic enrichment and purity.

These chromatographic methods are crucial for ensuring that a batch of this compound meets the high purity standards required for its use as an internal standard in quantitative bioanalysis or other research applications. rsc.orgnih.gov

Table 2: Chromatographic Techniques for this compound Isotopic Purity

| Technique | Separation Principle | Detection Principle | Key Measurement |

|---|---|---|---|

| LC-MS | Liquid phase separation based on polarity/affinity. | Mass-to-charge ratio measurement of eluted compounds. | Isotopic Purity (e.g., % of d8 vs. d0-d7). rsc.orgcrimsonpublishers.com |

| GC-MS | Gas phase separation based on volatility/boiling point. | Mass-to-charge ratio measurement of eluted compounds. | Isotopic Enrichment and Purity. nih.gov |

Molecular Pharmacology and Target Interaction Research of A 887826 D8

Specificity and Selectivity Profiling of A-887826 for NaV1.8 Channels

A-887826 has been identified as a potent and voltage-dependent blocker of the NaV1.8 sodium channel. researchgate.netmedchemexpress.comnih.gov It demonstrates significant potency, with a reported IC50 of 11 nM for recombinant human NaV1.8 channels. researchgate.netmedchemexpress.comrndsystems.comtocris.commedchemexpress.com This compound also effectively blocks tetrodotoxin-resistant (TTX-R) sodium currents in rat dorsal root ganglion (DRG) neurons with an IC50 of 8 nM. researchgate.netmedchemexpress.comnih.gov The blocking action of A-887826 is state-dependent, showing higher affinity for the inactivated state of the channel. researchgate.net

Differential Potency Against NaV1.2, NaV1.5, and NaV1.7 Subtypes

While potent against NaV1.8, A-887826 exhibits a degree of cross-reactivity with other sodium channel subtypes. Research indicates that its selectivity for NaV1.8 is less pronounced compared to some other inhibitors like A-803467. researchgate.netfrontiersin.orgnih.govnih.gov Specifically, A-887826 is approximately 3-fold less potent at blocking NaV1.2 channels and over 30-fold less potent at blocking NaV1.5 channels. researchgate.netmedchemexpress.comnih.gov It is also reported to be 28-fold more potent for NaV1.8 compared to NaV1.7. rndsystems.comtocris.comfrontiersin.orgnih.gov This differential potency highlights a degree of selectivity, albeit not absolute, for the NaV1.8 channel. researchgate.netnih.gov

Interactive Table: Potency of A-887826 against NaV Subtypes

| Channel Subtype | IC50 (nM) | Selectivity Fold (vs. NaV1.8) | Reference |

| hNaV1.8 | 11 | - | researchgate.netmedchemexpress.comrndsystems.comtocris.commedchemexpress.com |

| rNaV1.8 (TTX-R) | 8 | - | researchgate.netmedchemexpress.comnih.gov |

| NaV1.2 | ~33 | ~3 | researchgate.netmedchemexpress.comnih.gov |

| NaV1.5 | >330 | >30 | researchgate.netmedchemexpress.comnih.gov |

| NaV1.7 | ~308 | ~28 | rndsystems.comtocris.comfrontiersin.orgnih.gov |

Investigation of Cross-Reactivity with Other Ion Channels and Molecular Targets

Studies have investigated the broader selectivity profile of A-887826. One study noted its cross-reactivity with other molecular targets, indicating that while it is a potent NaV1.8 blocker, it is not entirely specific. patsnap.com For example, it is about 10-fold less potent at blocking general tetrodotoxin-sensitive (TTX-S) sodium currents. researchgate.netmedchemexpress.comnih.gov Further comprehensive screening against a wider panel of ion channels and other molecular targets would be necessary to fully characterize its off-target activities.

Binding Dynamics and Receptor Interactions of A-887826

The interaction of A-887826 with the NaV1.8 channel involves a voltage-dependent block, meaning its inhibitory action is influenced by the membrane potential. researchgate.netnih.gov It has been shown to shift the midpoint of voltage-dependent inactivation of TTX-R currents by approximately 4mV without affecting voltage-dependent activation. medchemexpress.commedchemexpress.com Interestingly, unlike many other sodium channel blockers, A-887826 does not exhibit frequency-dependent inhibition, suggesting a unique mechanism of action. medchemexpress.comnih.govmedchemexpress.com

Electrophysiological Characterization of A 887826 D8 in Cellular Models

Modulation of Voltage-Dependent Activation and Inactivation

A-887826 demonstrates a distinct influence on the gating properties of sodium channels, particularly affecting inactivation processes while leaving activation largely unchanged. nih.govresearchgate.net

Research has consistently shown that A-887826 modifies the voltage dependence of steady-state inactivation. In studies using rat dorsal root ganglion (DRG) neurons, the application of 100 nM A-887826 resulted in a discernible hyperpolarizing shift in the midpoint of the steady-state inactivation curve for tetrodotoxin-resistant (TTX-R) currents. nih.govresearchgate.netmedchemexpress.com This shift, quantified to be approximately -4 mV, indicates that the compound stabilizes the inactivated state of the channel, making it more available for block at more negative membrane potentials. nih.govresearchgate.netmedchemexpress.com This preferential binding to the inactivated state is a key feature of its voltage-dependent inhibition. researchgate.net

Table 1: Effect of A-887826 on Steady-State Inactivation of TTX-R Sodium Currents

| Parameter | Value | Cell Type | Reference |

|---|---|---|---|

| Concentration | 100 nM | Rat Dorsal Root Ganglion (DRG) Neurons | researchgate.net, nih.gov, medchemexpress.com |

In contrast to its effects on inactivation, A-887826 does not appear to alter the voltage-dependent activation of TTX-R sodium channels. nih.govresearchgate.netmedchemexpress.com Studies have demonstrated that the compound does not shift the voltage-activation relationship, suggesting it does not interfere with the channel's transition from the resting to the open state. nih.govmedchemexpress.comnih.gov This lack of effect on activation kinetics further refines the understanding of its mechanism, pointing towards a state-dependent block that primarily targets non-resting states of the channel.

Assessment of Steady-State Inactivation Shifts

State-Dependent Inhibition and Gating Mechanisms

The inhibitory action of A-887826 is highly dependent on the conformational state of the sodium channel, exhibiting unusual gating-related phenomena and clear voltage-dependent characteristics. researchgate.netnih.gov

One of the most striking electrophysiological characteristics of A-887826 is its propensity to induce "reverse use-dependence". researchgate.netnih.govnih.gov Unlike traditional sodium channel blockers that show enhanced inhibition with repetitive stimulation (use-dependence), inhibition by A-887826 is partially and dramatically relieved by trains of short depolarizations. researchgate.netnih.govrupress.org This effect has been observed in both human Nav1.8 channels expressed in cell lines and native Nav1.8 channels in mouse DRG neurons. nih.govnih.gov

This phenomenon is significantly more pronounced with A-887826 than with other Nav1.8 inhibitors like A-803467. nih.govnih.gov The relief from inhibition is evident even with stimulation by action potential waveforms at physiological frequencies, such as 5 Hz and 20 Hz, suggesting its relevance under in-vivo conditions. nih.govnih.govrupress.org The underlying mechanism involves the rapid dissociation of the drug from the channel during depolarization, followed by a much slower rebinding process at resting potentials, allowing relief to accumulate during high-frequency firing. rupress.org This property is shared with other Nav1.8 inhibitors like VX-150 and suzetrigine (B10856436) (VX-548), although the kinetics differ. patsnap.comnih.gov

Consistent with the phenomenon of reverse use-dependence, A-887826 does not exhibit classical frequency-dependent inhibition. nih.govresearchgate.netfrontiersin.org Its blocking action is, however, strongly voltage-dependent. nih.govprobechem.com The compound displays significantly higher potency for channels in the inactivated state compared to the resting state. researchgate.net This state-dependent affinity underscores its voltage-dependent nature. In rat DRG neurons, the IC₅₀ for blocking the inactivated state (at a holding potential of -40 mV) is nearly eight times lower than for the resting state (at -100 mV). researchgate.net Similarly, the relief from inhibition is also voltage-dependent, with a midpoint of +13 mV, requiring weaker depolarizations for relief compared to some other inhibitors. rupress.orgdntb.gov.ua

Table 2: State-Dependent IC₅₀ of A-887826 on TTX-R Sodium Currents in Rat DRG Neurons

| Channel State | Holding Potential | IC₅₀ | Reference |

|---|---|---|---|

| Inactivated | -40 mV | 7.9 ± 0.2 nM | researchgate.net |

Exploration of "Reverse Use-Dependence" Phenomena

Analysis of Tetrodotoxin-Resistant (TTX-R) Sodium Currents

A-887826 is characterized as a potent and selective blocker of tetrodotoxin-resistant (TTX-R) sodium currents, which are primarily conducted by Nav1.8 channels in nociceptive neurons. nih.govfrontiersin.orgnih.gov Its high affinity for this channel subtype is a cornerstone of its pharmacological profile.

Table 3: Inhibitory Potency (IC₅₀) of A-887826 on Various TTX-R/Nav1.8 Preparations

| Channel Preparation | Species | IC₅₀ | Reference |

|---|---|---|---|

| Recombinant Nav1.8 Channels | Human | 11 nM | nih.gov, medchemexpress.com, , probechem.com |

| Native TTX-R Currents (DRG Neurons) | Rat | 8 nM | nih.gov, medchemexpress.com, frontiersin.org, probechem.com |

Impact on TTX-R Current Amplitude and Kinetics in Dorsal Root Ganglion Neurons

A-887826 is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel, which is a key contributor to tetrodotoxin-resistant (TTX-R) sodium currents in the sensory neurons of the dorsal root ganglion (DRG). nih.govfrontiersin.org These neurons are critical for pain signaling. nih.gov The interaction of A-887826 with these channels has been characterized in detail using electrophysiological techniques in rat DRG neurons.

Research demonstrates that A-887826 potently blocks TTX-R sodium currents in small-diameter rat DRG neurons in a voltage-dependent manner. The compound shows a high affinity for the channel, with a reported half-maximal inhibitory concentration (IC₅₀) of 8 nM for native TTX-R currents. This potent blockade leads to a significant suppression of neuronal excitability. Studies have shown that A-887826 effectively suppresses both evoked action potential firing, particularly when DRG neurons are held at depolarized potentials, and spontaneous firing in neurons from inflamed tissues. frontiersin.org

The mechanism of this blockade involves a specific interaction with the channel's gating kinetics. Further investigation into the TTX-R current block in rat DRG neurons revealed that A-887826, at a concentration of 100 nM, shifts the midpoint of the voltage-dependent inactivation curve by approximately -4mV. nih.gov This indicates that the compound stabilizes the inactivated state of the channel, making it less available to open in response to a stimulus. However, the compound does not affect the voltage-dependence of channel activation. nih.gov

Interestingly, A-887826 does not exhibit typical frequency-dependent inhibition; in fact, it shows a "reverse use dependence." nih.govnih.gov This means that instead of inhibition becoming stronger with repeated channel activation (as seen with many local anesthetics), the blocking effect of A-887826 can be partially relieved by repetitive short depolarizations. nih.gov In native Nav1.8 channels within mouse DRG neurons, a substantial relief of inhibition was observed during repetitive stimulation with action potential waveforms at 5 Hz. nih.gov

| Channel Type | Preparation | IC₅₀ Value |

|---|---|---|

| Human Nav1.8 | Recombinant | 11 nM |

| Rat TTX-R (Nav1.8) | Native DRG Neurons | 8 nM |

| Parameter | Effect of A-887826 (100 nM) |

|---|---|

| Voltage-Dependent Inactivation | Shifted midpoint by approx. -4mV nih.gov |

| Voltage-Dependent Activation | No effect nih.gov |

| Frequency-Dependent Inhibition | Not exhibited nih.gov |

| Action Potential Firing | Suppressed evoked and spontaneous firing frontiersin.org |

Comparative Electrophysiology of Deuterated vs. Non-Deuterated Forms

There is currently no publicly available scientific literature that provides a direct comparative electrophysiological analysis of the deuterated (A-887826-d8) and non-deuterated (A-887826) forms of the compound. The primary purpose of deuteration in pharmacology is typically to modify the drug's metabolic stability and pharmacokinetic properties rather than its direct pharmacological action on its target protein. nih.gov Therefore, the fundamental interactions with the Nav1.8 channel, such as binding affinity and effects on channel gating, are generally expected to be highly similar between the two forms.

Cellular and Subcellular Mechanism Delineation of A 887826 D8 Action

Effects on Neuronal Excitability and Action Potential Firing

A-887826 demonstrates a significant, state-dependent inhibition of Nav1.8 channels, which translates to a marked reduction in neuronal excitability, especially under conditions that mimic pathological pain states. nih.govnih.gov

In primary cultures of rat dorsal root ganglion (DRG) neurons, A-887826 has been shown to effectively suppress action potentials evoked by electrical stimulation. nih.govmedchemexpress.comprobechem.com This inhibitory effect is particularly pronounced when the neurons are held at a depolarized membrane potential, a condition often associated with sensitized, pain-sensing neurons. nih.govfrontiersin.org The compound's blockade of Nav1.8 channels, which are major contributors to the rising phase of the action potential in these neurons, is the primary mechanism for this suppression. nih.govbiorxiv.org

Interestingly, the inhibition of Nav1.8 by A-887826 exhibits a phenomenon known as "reverse use-dependence." nih.govrupress.org Unlike traditional sodium channel blockers that show increased inhibition with more frequent neuronal firing, the inhibitory effect of A-887826 can be partially relieved by repetitive short depolarizations. nih.gov In studies using action potential waveforms to stimulate neurons, a substantial relief of inhibition was observed at a firing frequency of 5 Hz, suggesting this could be a significant factor under physiological conditions. nih.gov

Interactive Table: Effect of A-887826 on Evoked Action Potentials

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Evoked Action Potentials | Rat DRG neurons held at depolarized potentials | Effectively suppressed | nih.govmedchemexpress.comprobechem.com |

| Reverse Use-Dependence | Repetitive stimulation with action potential waveforms (5 Hz) | Substantial relief of inhibition | nih.gov |

A-887826 also reversibly suppresses spontaneous firing in small-diameter DRG neurons. nih.govmedchemexpress.comprobechem.com This is particularly relevant in inflammatory pain models, where sensory neurons can become hyperexcitable and fire spontaneously. nih.govfrontiersin.org By blocking the Nav1.8 channels that contribute to this aberrant activity, A-887826 can normalize the firing rate of these neurons. frontiersin.org

Interactive Table: A-887826 IC50 Values for Sodium Channels

| Channel Type | IC50 Value | Cell Type | Reference |

|---|---|---|---|

| Human Nav1.8 | 11 nM | Recombinant human Nav1.8 channels | nih.govmedchemexpress.comprobechem.com |

| Rat TTX-R Na+ Currents | 8 nM | Small diameter rat DRG neurons | nih.govmedchemexpress.comresearchgate.net |

| Human Nav1.2 | ~3-fold less potent than for Nav1.8 | - | nih.govmedchemexpress.com |

| Tetrodotoxin-sensitive (TTX-S) Na+ currents | ~10-fold less potent than for Nav1.8 | - | nih.govmedchemexpress.com |

| Human Nav1.5 | >30-fold less potent than for Nav1.8 | - | nih.govmedchemexpress.com |

Suppression of Evoked Action Potentials in Primary Neuronal Cultures

Intracellular Signaling Pathway Investigations

Based on the available scientific literature, detailed investigations into the broader intracellular signaling pathways modulated by A-887826 are limited. The primary focus of existing research has been on its direct action on the Nav1.8 ion channel.

There is no direct evidence in the reviewed literature to suggest that A-887826 significantly modulates calcium dynamics or second messenger systems as a primary mechanism of action. While voltage-gated sodium channel activity can indirectly influence intracellular calcium levels by altering membrane potential and the activity of voltage-gated calcium channels, specific studies on this aspect for A-887826 are not available. news-medical.netnih.gov

The primary interaction of A-887826 is with the alpha subunit of the Nav1.8 channel. genecards.org The compound exhibits voltage-dependent binding, indicating it preferentially binds to certain conformational states of the channel. nih.gov Specifically, A-887826 shifts the voltage-dependence of inactivation of tetrodotoxin-resistant (TTX-R) currents without affecting the voltage-dependence of activation. nih.govmedchemexpress.com There is no information available regarding its influence on the regulation of ion channel subunits or other protein-protein interactions.

Calcium Dynamics and Second Messenger System Modulation

Role in Cellular Homeostasis and Stress Responses

There is currently no scientific literature available that describes a role for A-887826 in broader cellular homeostasis or stress responses beyond its immediate effects on neuronal excitability.

In Vitro Research Model Applications of A 887826 D8

Recombinant Human NaV1.8 Channel Systems for Functional Assays

Heterologous Expression Systems for Channel Characterization

Heterologous expression systems, where a specific gene (in this case, for the human NaV1.8 channel) is introduced into a host cell that does not normally express it, are fundamental for characterizing the direct interaction between a compound and its target. Research has utilized such systems to determine the potency and selectivity of A-887826.

Studies using these recombinant systems have consistently demonstrated that A-887826 is a potent blocker of human NaV1.8 channels, exhibiting an IC₅₀ value of 11 nM. nih.govmedchemexpress.comtocris.com The selectivity of A-887826 has also been quantified in these models. It is approximately 3-fold less potent against NaV1.2, about 10-fold less potent against tetrodotoxin-sensitive (TTX-S) sodium currents, and over 30-fold less potent against NaV1.5 channels. nih.govmedchemexpress.com Further data indicates it is 28-fold more potent for NaV1.8 compared to NaV1.7 channels. tocris.com This detailed characterization in controlled cellular environments confirms NaV1.8 as its primary target. A phenomenon described as "reverse use dependence," where channel inhibition is relieved by repetitive short depolarizations, was observed for A-887826 in cell lines expressing human NaV1.8 channels. nih.govresearchgate.net

Table 1: Potency and Selectivity of A-887826 in Recombinant Channel Systems This table summarizes the inhibitory concentrations (IC₅₀) of A-887826 against various sodium channel subtypes expressed in heterologous systems.

| Channel Subtype | IC₅₀ Value | Selectivity vs. NaV1.8 | Source(s) |

|---|---|---|---|

| Human NaV1.8 | 11 nM | - | nih.govmedchemexpress.comtocris.com |

| Rat DRG TTX-R (NaV1.8) | 8 nM | - | nih.govmedchemexpress.comresearchgate.net |

| NaV1.2 | ~33 nM | ~3-fold less potent | nih.govmedchemexpress.comtocris.com |

| NaV1.5 | >330 nM | >30-fold less potent | nih.govmedchemexpress.com |

| NaV1.7 | ~308 nM | ~28-fold less potent | tocris.com |

| TTX-S Currents | ~110 nM | ~10-fold less potent | nih.govmedchemexpress.com |

High-Throughput Screening Methodologies for A-887826 Analogs

The discovery and optimization of ion channel blockers like A-887826 rely heavily on high-throughput screening (HTS) methodologies. Pharmaceutical and biotechnology companies utilize state-of-the-art automated electrophysiology platforms to rapidly assess the activity of thousands of compounds. sbdrugdiscovery.com These systems allow for robust and reliable data generation, which is essential for advancing drug discovery campaigns targeting sodium channels. sbdrugdiscovery.com

While specific details on the HTS campaign for A-887826 analogs are proprietary, the identification of its parent series of pyridine (B92270) derivatives was the result of such screening efforts. nih.gov The process involves testing a library of chemical analogs against the target channel (e.g., recombinant NaV1.8) to identify structure-activity relationships. This allows chemists to refine the molecule to improve potency, selectivity, and other pharmacological properties. The existence of advanced HTS techniques, such as cell-sparing electric field stimulation, has been crucial for the discovery of novel sodium channel blockers. acs.org

Primary Neuronal Culture Systems (e.g., Dorsal Root Ganglion Neurons)

Functional Studies in Isolated Sensory Neurons

Primary cultures of dorsal root ganglion (DRG) neurons, which are the sensory neurons that transmit pain signals, are a vital in vitro model because they endogenously express NaV1.8. uni-saarland.de Studies using these neurons provide insights into a compound's effects in a more physiologically relevant context than recombinant cell lines.

In vitro electrophysiological recordings from small-diameter rat DRG neurons revealed that A-887826 potently blocks the native tetrodotoxin-resistant (TTX-R) sodium currents, which are primarily conducted by NaV1.8 channels. nih.govresearchgate.net The IC₅₀ in this system was measured to be 8 nM. nih.govmedchemexpress.com The block was found to be highly voltage-dependent; the compound was significantly more potent when the neurons were held at a depolarized membrane potential. researchgate.net Specifically, the IC₅₀ for the inactivated channel state (-40 mV) was 7.9 nM, compared to 63.6 nM when channels were in a resting state (-100 mV). researchgate.net Functionally, A-887826 effectively suppressed both evoked action potential firing in depolarized neurons and spontaneous firing in DRG neurons isolated from rats with induced inflammation. nih.govresearchgate.net This demonstrates its ability to dampen the hyperexcitability associated with pathological pain states. The "reverse use-dependent" properties of A-887826 were also confirmed in native NaV1.8 channels within mouse DRG neurons. nih.govresearchgate.net

Table 2: Summary of A-887826 Effects in Primary Dorsal Root Ganglion (DRG) Neurons This table outlines the observed functional effects of A-887826 in studies using isolated primary sensory neurons.

| Effect | Model System | Key Finding | Source(s) |

|---|---|---|---|

| Inhibition of TTX-R Current | Rat DRG Neurons | Potent, voltage-dependent block (IC₅₀ = 8 nM). | nih.govmedchemexpress.comresearchgate.net |

| Suppression of Action Potentials | Rat DRG Neurons | Effectively suppressed evoked firing at depolarized potentials. | nih.govresearchgate.net |

| Inhibition of Spontaneous Firing | Rat DRG Neurons (inflamed) | Reversibly suppressed spontaneous discharges. | nih.govresearchgate.net |

| State-Dependent Inhibition | Rat DRG Neurons | ~8-fold more potent on inactivated channels vs. resting channels. | researchgate.net |

| Reverse Use Dependence | Mouse DRG Neurons | Inhibition was relieved by repetitive stimulation with action potential waveforms. | nih.govresearchgate.net |

Induced Pluripotent Stem Cell (iPSC)-Derived Cellular Models

Human induced pluripotent stem cells (iPSCs) offer a revolutionary platform for disease modeling and drug discovery. frontiersin.org These cells can be generated from any individual and then differentiated into various cell types, including sensory neurons and cardiomyocytes, providing a patient-specific and human-relevant model system. nih.govmdpi.com

The utility of A-887826 has been demonstrated in iPSC-derived models. In one study, iPSCs were used to generate sensory neurons to assess their functional maturation. A-887826 was applied to these iPSC-derived neurons to confirm the functional expression of NaV1.8 channels, validating the model for studying human nociception in vitro. researchgate.net

In another significant application, A-887826 was used in a cardiac model of Brugada syndrome created from patient-derived iPSCs carrying variants in the SCN10A gene (which encodes NaV1.8). nih.gov The iPSCs were differentiated into cardiomyocytes (hiPSC-CMs). Researchers used A-887826 as a specific NaV1.8 blocker to show that the patient-derived cells had a significantly reduced late sodium current compared to healthy controls, demonstrating a loss-of-function mechanism contributing to the disease. nih.gov This highlights the value of combining iPSC technology with specific pharmacological tools like A-887826 to dissect disease mechanisms at the cellular level.

Application in Disease Modeling (e.g., SCN10A-related channelopathies in hiPSC-CMs)

The use of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has become a valuable method for studying cardiac channelopathies. mdpi.com These patient-specific cellular models can replicate key features of inherited cardiac diseases. In this context, A-887826 has been employed as a specific blocker to investigate the role of SCN10A, the gene encoding the Nav1.8 channel, in conditions like Brugada syndrome (BrS). mdpi.comnih.gov

Studies have utilized hiPSC-CMs generated from patients with BrS who harbor variants in the SCN10A gene. mdpi.comnih.gov These patient-derived cardiomyocytes exhibit distinct electrophysiological properties compared to those from healthy controls. The application of A-887826, a blocker of the SCN10A channel, was instrumental in demonstrating a loss-of-function of sodium channels in these cells. nih.gov Researchers observed that hiPSC-CMs from a BrS patient with SCN10A variants had a significantly reduced peak sodium current (INa) and a diminished late sodium current that was sensitive to A-887826. nih.gov This finding directly linked the SCN10A variants to the altered sodium channel function.

The reduced sodium current in these disease models leads to other electrophysiological changes that are characteristic of the Brugada syndrome phenotype. Specifically, the action potential amplitude and the maximum upstroke velocity (Vmax) were significantly lower in the patient-derived cells, which may contribute to the arrhythmogenesis seen in BrS. nih.gov The use of sodium channel blockers like A-887826 and Ajmaline helped to unmask and confirm the higher susceptibility of these cells to channel blockade, further validating the hiPSC-CM model for studying SCN10A-related channelopathies. mdpi.comnih.gov

Table 1: Electrophysiological Effects in a Brugada Syndrome hiPSC-CM Model with SCN10A Variants

| Parameter | Observation in BrS Patient hiPSC-CMs | Role of A-887826 | Citation |

|---|---|---|---|

| Peak Sodium Current (INa) | Significantly reduced compared to control. | Used to confirm the contribution of SCN10A to the total sodium current. | nih.gov |

| Late Sodium Current (INa) | Significantly reduced A-887826-sensitive current. | Demonstrated loss-of-function of the SCN10A channel. | nih.gov |

| Action Potential Amplitude | Significantly reduced. | N/A (Consequence of reduced INa) | nih.gov |

Differentiation and Maturation of iPSC-Derived Neurons for Electrophysiology

The generation of functional neurons from human induced pluripotent stem cells (iPSCs) is a powerful tool for modeling neurological disorders and for drug discovery. nih.gov A critical aspect of these models is confirming that the differentiated neurons are functionally mature and express the appropriate ion channels. Electrophysiological analysis is the gold standard for this functional evaluation. nih.gov

During the differentiation and maturation of iPSC-derived neurons, their electrophysiological properties evolve over time. plos.orgstemcell.com Key indicators of maturation include a more negative resting membrane potential and the ability to fire single or multiple action potentials in response to depolarization. plos.orgstemcell.com The expression and activity of various voltage-gated ion channels, including specific sodium channels, are essential for this functional maturation.

A-887826 is used as a selective pharmacological tool to confirm the presence and functional contribution of Nav1.8 channels in iPSC-derived sensory neurons. nih.govresearchgate.net In one protocol, to assess for Nav1.8 currents, a 1 µM concentration of A-887826 was applied to iPSC-derived sensory neurons at day 31 of maturation. nih.gov The experiment was conducted in the presence of tetrodotoxin (B1210768) (TTX) to block other, TTX-sensitive sodium channels, thereby isolating the TTX-resistant current attributable to channels like Nav1.8. nih.govresearchgate.net The successful blockade of this current by A-887826 provides direct evidence that the iPSC-derived neurons have matured to a state where they express functional Nav1.8 channels, a key characteristic of sensory neurons. nih.gov This application highlights the importance of specific channel blockers in characterizing the phenotype and maturation stage of neurons derived from stem cells for their use in disease modeling. nih.gov

Table 2: Indicators of Electrophysiological Maturation in iPSC-Derived Neurons

| Maturation Parameter | Change Over Time | Role of A-887826 | Citation |

|---|---|---|---|

| Resting Membrane Potential | Becomes more negative. | N/A | plos.orgstemcell.com |

| Action Potential Firing | Increased capacity to fire action potentials upon depolarization. | N/A | plos.orgstemcell.com |

| Voltage-Gated Sodium Channels | Increased expression and current density. | Used to specifically identify and confirm the functional expression of the Nav1.8 subtype in sensory neurons. | nih.govplos.orgresearchgate.net |

In Vivo Preclinical Disease Model Investigations of A 887826 D8 Non Human

Rodent Models of Neuropathic Pain Research

Rodent models are crucial for studying the complex mechanisms of neuropathic pain and for the initial screening of potential analgesic compounds. scielo.br Various models, such as those involving nerve ligation, are used to mimic the symptoms of human neuropathic pain, including tactile allodynia—a condition where non-painful stimuli are perceived as painful. nih.govmdpi.com

Attenuation of Tactile Allodynia in Experimental Neuropathy Models

Research has consistently shown that A-887826, the non-deuterated parent compound of A-887826-d8, significantly alleviates tactile allodynia in rat models of neuropathic pain. researchgate.netmdpi.comnih.gov In a commonly used model involving the ligation of the L5 and L6 spinal nerves, oral administration of A-887826 produced a dose-dependent reduction in tactile allodynia. medchemexpress.comfrontiersin.orgarctomsci.com This effect underscores the critical role of the Nav1.8 sodium channel in the signaling pathways of pathological pain states. researchgate.netnih.gov

The effectiveness of A-887826 in these models provides a strong rationale for the investigation of its deuterated form, this compound, with the expectation of similar or potentially improved pharmacokinetic properties. The primary active component, A-887826, has demonstrated a clear ability to reverse the heightened pain sensitivity that characterizes these experimental neuropathy models. frontiersin.orgnih.gov

Interactive Data Table: Effect of A-887826 on Tactile Allodynia in a Rat Neuropathic Pain Model

| Dosage (mg/kg, p.o.) | Effect on Tactile Allodynia | Significance | Source |

|---|---|---|---|

| 3 | Attenuation | Significant | medchemexpress.com |

| 10 | Attenuation | Significant | medchemexpress.com |

| 30 | Attenuation | Significant | medchemexpress.com |

Behavioral Phenotyping in Pain Modality Studies

Behavioral phenotyping in rodent models of pain involves the detailed observation and quantification of various pain-related behaviors. unibo.it Beyond simple reflex tests, this can include assessing spontaneous pain, gait changes, and social behaviors to gain a more comprehensive understanding of the animal's pain experience. unibo.it In the context of Nav1.8 channel blockers like A-887826, behavioral studies have focused on their ability to suppress abnormal firing in sensory neurons, which is a key driver of neuropathic pain symptoms. researchgate.netmedchemexpress.com A-887826 has been shown to effectively suppress evoked action potential firing in dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals. researchgate.netnih.gov This provides a cellular-level explanation for the observed reduction in pain behaviors in animal models.

Other Neurophysiological Models

To further characterize the effects of compounds like this compound, researchers utilize neurophysiological models that go beyond behavioral observations to directly assess neuronal activity.

Assessment in Models of Hyperexcitability

Neuronal hyperexcitability is a hallmark of neuropathic pain and other neurological disorders. frontiersin.orgnih.gov Models of hyperexcitability often involve inducing spontaneous and repetitive firing in neurons to test the efficacy of channel-blocking compounds. researchgate.netmedchemexpress.com A-887826 has demonstrated the ability to reversibly suppress spontaneous firing in small-diameter DRG neurons from rats with inflammation-induced pain. nih.govmedchemexpress.com This effect is attributed to its voltage-dependent block of Nav1.8 channels, which are key contributors to the persistent currents that can lead to hyperexcitability. researchgate.netfrontiersin.org The compound shifts the voltage-dependent inactivation of these channels without affecting their activation, a mechanism that contributes to its effectiveness in calming overactive neurons. researchgate.netnih.gov

Investigation of Central Nervous System Effects

While Nav1.8 channels are predominantly expressed in the peripheral nervous system (PNS), understanding any potential central nervous system (CNS) effects of a Nav1.8 blocker is important. frontiersin.orgnih.gov Some research suggests that while Nav1.8 is primarily in the PNS, its inhibition can have downstream effects on the CNS. frontiersin.org However, the selectivity of A-887826 for Nav1.8 over other sodium channel subtypes, such as Nav1.2 which is more prevalent in the CNS, is a key aspect of its development. medchemexpress.comfrontiersin.org A-887826 is approximately 3-fold less potent at blocking Nav1.2 channels. nih.govmedchemexpress.com This selectivity profile suggests a reduced likelihood of CNS-related side effects, which are often associated with non-selective sodium channel blockers. nih.gov

Advanced Research Methodologies and Analytical Approaches Involving A 887826 D8

Pharmacokinetic and Metabolic Stability Studies Utilizing Deuteration

Deuteration is a key strategy in pharmaceutical research to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The use of a deuterated version of a compound, such as A-887826-d8, is fundamental to designing and interpreting both in vitro and in vivo pharmacokinetic studies.

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict the in vivo hepatic clearance of a compound. lcms.cz These assays typically utilize liver microsomes, which are subcellular fractions isolated from liver tissue that contain a rich supply of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. lcms.czevotec.comwuxiapptec.com

The general procedure for a microsomal stability assay involves several key steps:

Incubation: A test compound, such as A-887826, is incubated at a standard concentration (e.g., 1 µM) with a suspension of liver microsomes (e.g., from human or rat) at 37°C. mercell.com

Reaction Initiation: The metabolic reaction is initiated by adding a necessary cofactor, typically NADPH, which is essential for the catalytic activity of CYP enzymes. mercell.comcreative-diagnostics.com A control incubation without NADPH is run in parallel to account for any non-enzymatic degradation. evotec.com

Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, or 60 minutes). evotec.commercell.com The reaction in each aliquot is immediately stopped, often by adding a cold organic solvent like acetonitrile. lcms.cz

Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentration of the remaining parent compound. mercell.com this compound would be used as an internal standard during this analysis to ensure accurate quantification.

From the rate of disappearance of the parent compound, key pharmacokinetic parameters are calculated. These parameters help rank compounds based on their metabolic lability. While specific data for A-887826 is not publicly available, the following table illustrates typical data generated from such an assay.

| Parameter | Description | Typical Value Example | Significance |

| In Vitro Half-Life (t½) | The time required for 50% of the initial compound concentration to be metabolized. | 45 min | A shorter half-life indicates faster metabolism. |

| Intrinsic Clearance (Clint) | The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver plasma cleared of the drug per unit time per unit of protein. | 30 µL/min/mg protein | A primary parameter used to predict in vivo hepatic clearance in preclinical species and humans. nuvisan.com |

These in vitro results are vital for predicting a drug's half-life and bioavailability, guiding the selection of candidates for further development. nuvisan.com

In vivo pharmacokinetic (PK) studies are essential for understanding how a drug behaves in a living organism. biotrial.com These studies provide critical data on ADME that informs dosing regimens for efficacy and toxicology studies. sygnaturediscovery.comcancer.gov A-887826 has been evaluated in preclinical rat models to demonstrate its efficacy in attenuating pain. medchemexpress.comresearchgate.net

The design of these studies involves administering the drug to animals (e.g., Sprague-Dawley rats) via a specific route, such as oral (p.o.) or intravenous (i.v.). medchemexpress.comsygnaturediscovery.com Blood samples are then collected at multiple time points post-administration. catapult.org.uk Plasma is separated from these samples and analyzed to determine the concentration of the drug over time.

In this context, this compound plays a critical role as an internal standard for the bioanalysis of A-887826 in plasma samples. clearsynth.com By adding a known quantity of this compound to each plasma sample before processing, analysts can use LC-MS/MS to accurately quantify the concentration of A-887826. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing it to correct for variability during sample extraction and instrumental analysis, thereby ensuring the reliability of the resulting PK parameters. scioninstruments.comscispace.com

Key parameters derived from in vivo PK studies include:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

t½: Elimination half-life.

Clearance (CL): Volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vss): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. sygnaturediscovery.com

Oral Bioavailability (F): The fraction of an orally administered dose that reaches systemic circulation. sygnaturediscovery.com

In Vitro Metabolic Stability Assessment in Liver Microsomes

Mass Spectrometry-Based Techniques for Metabolite Identification

Mass spectrometry (MS) is the definitive analytical technique for identifying and quantifying drug metabolites. The use of deuterated standards like this compound is central to these advanced methodologies, providing a stable reference for tracking and measurement.

High-resolution mass spectrometry (HR-MS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the differentiation of molecules with very similar masses. This capability is essential for studies involving deuterated compounds.

In the analysis of this compound, the eight deuterium (B1214612) atoms increase the monoisotopic mass of the molecule by approximately 8.05 Da compared to the non-deuterated A-887826. HR-MS can easily resolve this mass difference. When studying metabolism, researchers can administer the deuterated compound and search for metabolites that retain the deuterium label. The characteristic mass shift helps to distinguish drug-related metabolites from endogenous molecules in complex biological matrices like plasma or urine, facilitating the tracking of metabolic pathways.

For quantitative bioanalysis, this compound serves as the ideal stable isotope-labeled internal standard (SIL-IS) for the measurement of A-887826. scioninstruments.com In a typical LC-MS/MS workflow, a known amount of this compound is added to the biological sample containing the analyte, A-887826. lcms.cz The two compounds are chemically identical and thus exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer source. scispace.com

However, they are differentiated within the mass spectrometer based on their mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the ratio corrects for sample loss during preparation and fluctuations in instrument response. clearsynth.comlcms.cz

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Role in Analysis |

| A-887826 | C₂₆H₂₉ClN₄O₃ | 480.99 | 480.1983 | Analyte |

| This compound | C₂₆H₂₁D₈ClN₄O₃ | 489.04 | 488.2486 | Internal Standard |

This method is the gold standard for quantitative bioanalysis in drug development due to its accuracy, precision, and ability to mitigate matrix effects that can suppress or enhance the analyte signal. scioninstruments.com

High-Resolution Mass Spectrometry for Deuterated Compound Tracking

Structural Biology Approaches for Ion Channel-Compound Interactions

Understanding how a compound like A-887826 interacts with its target, the Na(v)1.8 ion channel, at a molecular level is crucial for rational drug design. Structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), have become powerful tools for visualizing the three-dimensional structures of membrane proteins like ion channels and their complexes with ligands. pnas.org

The Na(v)1.8 channel is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons and is a key target for pain therapeutics. wikipedia.orgmdpi.com Cryo-EM studies have successfully determined the structure of the human Na(v)1.8 channel. nih.gov These studies reveal the arrangement of its four homologous domains (I-IV), each containing six transmembrane helices (S1-S6) that form the central ion-conducting pore and surrounding voltage-sensing domains.

Notably, a 2022 cryo-EM study elucidated the structure of human Na(v)1.8 in complex with A-803467, another selective Na(v)1.8 blocker. nih.gov This work revealed that A-803467 binds within the central cavity of the pore domain. nih.gov However, researchers have pointed out that A-887826 is a larger molecule with a significantly different structure. nih.gov Therefore, while the binding site of A-803467 has been identified, it remains uncertain whether A-887826 interacts with the Na(v)1.8 channel in the same region. nih.govrupress.org As of now, no public cryo-EM or X-ray crystallography structures have been released that detail the specific binding site and conformational changes induced by A-887826.

Computational Modeling and Molecular Dynamics Simulations

Similarly, a thorough search yielded no specific computational modeling or molecular dynamics (MD) simulation studies focused on this compound and its interaction with the NaV1.8 channel.

Computational approaches are powerful tools for investigating the dynamics of ion channels and the binding of small molecules. frontiersin.orgnih.govresearchgate.net Such studies on NaV1.8 have explored its kinetics, the impact of mutations on channel function, and the binding of various inhibitors. nih.govresearchgate.net These simulations can predict binding affinities, identify key interacting amino acid residues, and explain the mechanisms of channel blockade. However, no papers were found that applied these methodologies to this compound. Research has been published on the parent compound, A-887826, as a potent NaV1.8 inhibitor, but without the specific computational analyses requested. researchgate.net

Due to the lack of available data, no interactive data tables or detailed research findings for the subsections above can be provided.

Future Research Trajectories for A 887826 D8

Elucidation of Novel Binding Sites and Gating Modalities

The parent compound, A-887826, is known to be a potent, voltage-dependent blocker of Nav1.8 channels. medchemexpress.comnih.gov It exhibits a form of "reverse use dependence," where inhibition is relieved by repetitive short depolarizations. nih.govnih.gov This unusual characteristic suggests a complex interaction with the channel's conformational states. Future research using A-887826-d8 could provide a more detailed understanding of these interactions.

The primary rationale for using a deuterated compound like this compound in binding studies lies in its potential for altered metabolic stability. Deuterium (B1214612) substitution can slow down the rate of metabolic degradation, leading to a more stable and predictable concentration of the compound in experimental systems. This stability is crucial for long-duration experiments aimed at characterizing subtle aspects of drug-receptor interactions, such as residence time and the kinetics of binding to different channel states (resting, activated, and inactivated).

By providing a more stable probe, this compound can aid in:

Mapping the Binding Site: High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), could be employed with Nav1.8 channels in the presence of this compound to precisely map its binding pocket. The increased stability of the deuterated compound may facilitate the formation of high-quality, homogenous protein-ligand complexes necessary for obtaining high-resolution structures.

Understanding State-Dependent Binding: The voltage-dependent nature of A-887826's block suggests preferential binding to certain conformational states of the Nav1.8 channel. nih.gov this compound can be used in sophisticated electrophysiological studies to dissect the kinetics of its interaction with the channel as it transitions between different states. This could reveal novel aspects of channel gating and how small molecules can modulate it.

Identifying Allosteric Sites: The unique "reverse use dependence" of A-887826 might be due to binding at an allosteric site that influences the channel's voltage-sensing domains. nih.gov this compound, as a stable tool, could be instrumental in studies designed to identify and characterize such allosteric pockets, potentially opening up new avenues for drug design.

Development of this compound as a Probe for Ion Channel Physiology

A chemical probe is a small molecule used to study the function of a specific protein in biological systems. This compound has the potential to be an excellent research probe for investigating the physiological and pathophysiological roles of Nav1.8. The deuteration offers a key advantage in this context by potentially improving its pharmacokinetic profile, leading to more stable and sustained plasma and tissue concentrations in in vivo studies. nih.govnih.gov

The development of this compound as a chemical probe would enable researchers to:

Dissect the Role of Nav1.8 in Pain Models: The parent compound, A-887826, has already been shown to attenuate neuropathic tactile allodynia in animal models. medchemexpress.comnih.gov With potentially more predictable and sustained exposure, this compound could be used to more accurately delineate the contribution of Nav1.8 to various pain states, including inflammatory, neuropathic, and visceral pain.

Investigate Nav1.8 in Other Physiological Processes: While primarily known for its role in pain, Nav1.8 is also expressed in other tissues. A stable and selective probe like this compound could be used to explore the function of this channel in other physiological systems, potentially uncovering new roles beyond nociception.

Facilitate Target Validation: The use of a well-characterized, stable probe is essential for validating a drug target. This compound can serve as a reference compound in the development and validation of new assays and in the screening of new chemical entities targeting Nav1.8.

Integration with Optogenetic and Chemogenetic Methodologies in Research

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuronal populations. nih.govpressbooks.pub These methods involve the genetic expression of light-sensitive channels (opsins) or designer receptors exclusively activated by designer drugs (DREADDs) in target cells. d-nb.infostanford.edu The integration of a selective pharmacological tool like this compound with these advanced methodologies can provide unprecedented insights into neural circuit function.

Future research could leverage this combination in several ways:

Circuit-Level Analysis of Pain: Researchers can use optogenetics to activate specific nociceptive pathways and then use this compound to probe the role of Nav1.8 within that defined circuit. For example, one could investigate how blocking Nav1.8 with this compound affects the downstream signaling and behavioral outputs triggered by the optogenetic stimulation of primary sensory neurons.

Dissecting the Effects of Nav1.8 Blockade on Neuronal Subtypes: Chemogenetics can be used to selectively activate or inhibit specific neuronal populations that express Nav1.8. The application of this compound in these models would allow for a detailed analysis of how Nav1.8 blockade affects the excitability and function of these specific cell types.

Validating the Specificity of Optogenetic and Chemogenetic Manipulations: A selective blocker like this compound can be used as a control to ensure that the observed effects of optogenetic or chemogenetic manipulation are indeed mediated by the intended ion channels and not by off-target effects.

The improved metabolic stability of this compound would be particularly advantageous in these often long-duration in vivo experiments, ensuring a consistent level of Nav1.8 blockade throughout the study period.

Exploration of A-887826 Analogs with Improved Pharmacological Properties for Research

While A-887826 is a potent and relatively selective Nav1.8 blocker, the development of analogs with even more refined pharmacological properties is a promising area of research. A-887826 itself was developed based on a predecessor, A-803467, demonstrating an iterative improvement in potency. nih.govfrontiersin.org The exploration of A-887826 analogs could aim to improve upon several key characteristics for research purposes.

| Desired Improvement | Rationale for Research |

| Enhanced Selectivity | While A-887826 is selective for Nav1.8, it does show some activity at other Nav subtypes, such as Nav1.2 and Nav1.7. medchemexpress.comtocris.com Analogs with even greater selectivity would be invaluable research tools for unequivocally dissecting the role of Nav1.8. |

| Modified Gating Effects | A-887826 exhibits "reverse use dependence." nih.gov The synthesis and study of analogs could lead to the discovery of compounds that exhibit classical use-dependence (stronger block with more frequent firing) or are state-independent. Such tools would be instrumental in understanding the physiological consequences of different modes of channel inhibition. |

| Improved Bioavailability and CNS Penetration | For research focused on the central nervous system's role in pain processing, analogs with enhanced oral bioavailability and the ability to cross the blood-brain barrier would be highly valuable. |

| Photo-switchable or Caged Analogs | The development of analogs that can be activated or deactivated by light (photo-switchable) or released from an inactive form (caged) would provide an additional layer of temporal and spatial control over Nav1.8 blockade, complementing optogenetic approaches. |

This compound can serve as a crucial benchmark in these endeavors. Its well-defined properties, particularly its metabolic stability, can provide a stable reference against which the pharmacokinetic and pharmacodynamic properties of new analogs can be compared and optimized.

Q & A

Q. Advanced Methodological Consideration

- In vitro : Use patch-clamp electrophysiology to measure Nav1.8 inhibition in dorsal root ganglion neurons. Include AMG8380 (a non-active isomer) as a negative control to distinguish target-specific effects .

- In vivo : Employ chronic constriction injury (CCI) or spared nerve injury (SNI) models. Administer this compound orally and quantify mechanical allodynia via von Frey filaments. Pair with pharmacokinetic profiling to correlate plasma concentration with efficacy .

- Controls : Include comparator compounds (e.g., AMG8379 for Nav1.7) and validate off-target effects using broad-panel ion channel screens .

What analytical methods are recommended for resolving contradictory data on this compound’s bioavailability across species?

Data Contradiction Analysis

Contradictions often arise from interspecies metabolic differences. To address this:

Perform LC-MS/MS to quantify parent compound and deuterated metabolites in plasma/tissues.

Use hepatic microsome assays from human, rat, and mouse models to compare metabolic stability.

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings. Ensure batch-to-batch consistency in deuterated synthesis, as impurities can skew results .

What strategies optimize the reproducibility of this compound’s effects in behavioral assays?

Q. Reproducibility Framework

- Standardization : Adopt the ARRIVE 2.0 guidelines for preclinical studies, including blinding, randomization, and sample-size calculations .

- Data Transparency : Publish raw electrophysiology traces and behavioral datasets in supplementary materials, annotated with experimental conditions (e.g., temperature, dosing intervals) .

- Replication : Collaborate with independent labs to validate key findings, using identical compound batches and protocols .

How should researchers critically evaluate this compound’s therapeutic potential relative to other Nav inhibitors?

Q. Comparative Analysis Approach

Benchmarking : Compare IC50, selectivity ratios, and bioavailability against Nav1.8 inhibitors (e.g., ABBV-318) and pan-inhibitors (e.g., Amitriptyline).

Therapeutic Index : Calculate the ratio of efficacy (e.g., ED50 in pain models) to toxicity (e.g., motor impairment in rotarod tests).

Mechanistic Depth : Use RNAi or CRISPR knockdown of Nav1.8 to confirm that this compound’s effects are target-mediated .

What are the ethical and practical considerations for using this compound in translational neuropharmacology studies?

Q. Ethical and Translational Guidelines

- Animal Welfare : Follow institutional IACUC protocols for neuropathic pain models, minimizing distress via humane endpoints .

- Clinical Relevance : Prioritize dosing regimens that mimic human pharmacokinetics. For example, use osmotic pumps for sustained release in chronic studies .

- Data Sharing : Deposit synthetic protocols and characterization data (e.g., NMR, HPLC) in public repositories like ChemRxiv to enhance transparency .

Table 1: Key Properties of this compound

How can researchers address variability in this compound’s potency across experimental batches?

Q. Quality Control Protocol

Synthesis Validation : Require ≥98% purity (HPLC) and deuterium enrichment ≥95% (mass spectrometry) for each batch.

Stability Testing : Store lyophilized powder at -80°C and avoid freeze-thaw cycles.

Inter-lab Calibration : Share reference samples with collaborating labs to harmonize assay conditions .

What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

Q. Statistical Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.